8-Azaspiro[4.5]decan-1-ol
Description
Significance of Azaspirocyclic Scaffolds in Organic and Medicinal Chemistry
Azaspirocyclic scaffolds are a class of organic compounds featuring a spirocyclic ring system where at least one of the rings contains a nitrogen atom. ontosight.ai This structural motif is of profound interest in medicinal chemistry for several reasons. The inherent three-dimensionality of spirocycles, where two rings are joined by a single common atom, provides a rigid framework that can orient functional groups in specific spatial arrangements. tandfonline.combldpharm.com This rigidity can lead to improved binding affinity and selectivity for biological targets, a crucial aspect in drug design. tandfonline.com
Shifting from flat, aromatic structures to more three-dimensional molecules with a higher fraction of sp³-hybridized carbon atoms, a characteristic of azaspirocycles, often correlates with enhanced physicochemical properties. tandfonline.combldpharm.com These improvements can include increased aqueous solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com The introduction of a spirocyclic element can be a strategic move in hit-to-lead optimization to enhance a compound's administration, distribution, metabolism, and excretion (ADME) properties while maintaining potency. tandfonline.com
Overview of the Azaspiro[4.5]decane Core Structure
The Azaspiro[4.5]decane core is a bicyclic heteroalkane consisting of a five-membered cyclopentane (B165970) ring fused to a six-membered piperidine (B6355638) ring at a shared carbon atom, the spirocenter. cymitquimica.comnih.gov The "8-aza" designation in 8-Azaspiro[4.5]decane indicates that the nitrogen atom is at the 8th position of the spirocyclic system. nih.gov This specific arrangement gives rise to a unique and rigid three-dimensional shape. cymitquimica.com
The presence of the nitrogen atom within the piperidine ring imparts basic properties to the molecule, allowing it to participate in various chemical reactions, including nucleophilic substitutions. cymitquimica.com This reactivity, coupled with the defined spatial orientation of substituents, makes the Azaspiro[4.5]decane scaffold a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. cymitquimica.com The unique structural features of this core can significantly influence a compound's biological activity and its interactions with biological targets. cymitquimica.com The marine natural products halichlorine and pinnaic acid, for instance, feature the Azaspiro[4.5]decane core, highlighting its presence in biologically active molecules. acs.org
Research Landscape of 8-Azaspiro[4.5]decan-1-ol and its Analogues
Research into this compound and its analogues has explored their potential in various therapeutic areas. The core structure is a key component in the design of ligands for a range of biological targets. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands, showing nanomolar affinity. nih.gov These receptors are implicated in various central nervous system disorders.
Furthermore, analogues of 8-Azaspiro[4.5]decane have been investigated for their potential as muscarinic agonists. nih.gov For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed as M1 muscarinic agonists for potential application in Alzheimer's disease. nih.gov While some derivatives of 2-oxo-8-azaspiro[4.5]decan-1-one were synthesized as analogues of the muscarinic agonist RS-86, they did not exhibit significant cholinergic effects. researchgate.net
The research also extends to the development of synthetic methodologies. For example, a patent describes a method for preparing 8-azaspiro[4.5]decane-7,9-dione compounds, which are valuable pharmaceutical intermediates. google.com The synthesis of other functionalized azaspiro[4.5]decanes, such as those with potential neuroprotective, anti-inflammatory, and anticancer properties, is an active area of investigation. ontosight.ai
Below is a table summarizing key research findings on analogues of this compound:
| Analogue Class | Research Focus | Key Findings | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Selective σ1 receptor ligands | Nanomolar affinity for σ1 receptors, potential for brain imaging agents. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 muscarinic agonists | Some compounds showed preferential affinity for M1 over M2 receptors and potent antiamnesic activity. | nih.gov |
| 2-Oxo-8-azaspiro[4.5]decan-1-ones | Muscarinic agonist analogues | Synthesized compounds lacked significant cholinergic effects. | researchgate.net |
| 8-Azaspiro[4.5]decane-7,9-dione | Pharmaceutical intermediate synthesis | Development of an efficient synthesis method. | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2 |
InChI Key |
ICFSBLPTFPUIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 8 Azaspiro 4.5 Decan 1 Ol and Its Derivatives
Oxidation Reactions of the Alcohol Moiety and Nitrogen Atom
The presence of both a secondary alcohol and a secondary amine in the 8-azaspiro[4.5]decan-1-ol structure offers two primary sites for oxidation, leading to the formation of ketones and N-oxides, respectively.
The secondary alcohol at the C-1 position can be readily oxidized to the corresponding ketone, 8-azaspiro[4.5]decan-1-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of common oxidizing agents. The choice of reagent can be tailored based on the presence of other functional groups and the desired reaction conditions. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent are effective, as are milder, more modern methods such as Swern or Dess-Martin periodinane oxidations, which are often preferred for sensitive substrates.
The nitrogen atom of the piperidine (B6355638) ring is also susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the secondary amine to a hydroxylamine (B1172632) or, in the case of a tertiary N-substituted derivative, to an N-oxide. The formation of an N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the molecule's electronic properties and can be a key functional group in various bioactive compounds. The reactivity of the nitrogen atom in fused heterocyclic compounds can be lower, sometimes necessitating stronger oxidants. smolecule.com
| Substrate | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 8-Azaspiro[4.5]decan-1-one | Alcohol Oxidation |
| N-Methyl-8-azaspiro[4.5]decane | m-CPBA | N-Methyl-8-azaspiro[4.5]decane-N-oxide | N-Oxidation |
Reduction Reactions for Structural Diversification
Reduction reactions provide a powerful tool for the structural diversification of 8-azaspiro[4.5]decane derivatives, particularly starting from the ketone, 8-azaspiro[4.5]decan-1-one. The reduction of this ketone regenerates the alcohol, this compound.
This transformation can be achieved using a variety of reducing agents. acsgcipr.org Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. wikipedia.org Furthermore, the prochiral nature of the ketone allows for enantioselective reduction, yielding chiral, non-racemic alcohols. wikipedia.org This is of significant importance in pharmaceutical synthesis where a specific stereoisomer is often required. Catalytic methods for asymmetric reduction are well-developed and include:
Oxazaborolidine catalysts (CBS catalysts): Used with borane, these catalysts provide high enantioselectivity with predictable stereochemistry. nih.gov
Transition metal catalysts: Chiral ruthenium, rhodium, and iridium complexes, often with ligands like BINAP, are used for catalytic hydrogenation or transfer hydrogenation (using hydrogen sources like isopropanol (B130326) or formic acid) to achieve high enantiomeric excess. rsc.org
These methods allow for precise control over the stereochemistry at the C-1 position, providing access to either the (R) or (S) enantiomer of this compound.
| Reaction Type | Reagent/Catalyst System | Product |
|---|---|---|
| Achiral Reduction | Sodium Borohydride (NaBH₄) | Racemic this compound |
| Enantioselective Reduction | Borane (BH₃) with CBS Catalyst | Enantiomerically enriched this compound |
| Asymmetric Transfer Hydrogenation | Isopropanol with a Chiral Ruthenium Catalyst | Enantiomerically enriched this compound |
Nucleophilic Substitution Reactions on the Azaspiro[4.5]decane Core
The hydroxyl group of this compound is a poor leaving group, but it can be chemically activated to undergo nucleophilic substitution. This two-step sequence involves first converting the alcohol into a species with a good leaving group, such as a tosylate, mesylate, or halide. Subsequently, this activated intermediate can react with a wide range of nucleophiles to introduce new functional groups at the C-1 position.
A relevant example is demonstrated in the synthesis of radioligands, where a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative was used for nucleophilic substitution with the [¹⁸F]fluoride ion. nih.gov This reaction proceeds via an Sₙ2 mechanism, allowing for the introduction of the fluorine atom with high efficiency and purity. nih.gov This strategy is broadly applicable to the this compound system.
Common transformations include:
Activation: Reaction of this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.
Substitution: Reaction of the resulting tosylate or mesylate with nucleophiles such as azides (N₃⁻), cyanides (CN⁻), halides (Cl⁻, Br⁻, I⁻), or various oxygen and nitrogen nucleophiles.
This pathway provides a versatile method for elaborating the spirocyclic core, enabling the synthesis of a diverse library of derivatives with modified properties.
Reactivity of Spirocyclic Frameworks in Functionalization
The spirocyclic nature of the 8-azaspiro[4.5]decane system imparts unique reactivity, particularly in C-H functionalization reactions. The rigid, three-dimensional arrangement of the rings influences the electronics and sterics of the C-H bonds, leading to different reactivity and selectivity patterns compared to non-spirocyclic analogues like piperidine. nih.gov
Recent studies on radical C-H functionalization of azaspirocycles have revealed fundamental differences in reactivity. nih.govacs.org For instance, in model systems, spirocyclic analogues of saturated heterocycles showed enhanced reactivity in radical C-H xanthylation reactions. acs.org This has been attributed to the potential stabilizing effects of cyclobutyl conjugation on the radical intermediate. acs.org
Key findings from these studies include:
Enhanced Reactivity: Azaspirocycles can be more reactive towards radical functionalization than their simpler heterocyclic counterparts. For example, while a Boc-protected thiomorpholine (B91149) was unreactive, its spirocyclic derivative underwent functionalization. acs.org
Altered Selectivity: The presence of the spirocenter can alter the site-selectivity of C-H functionalization. In one case, switching from a simple heterocycle to its spirocyclic version resulted in a complete switch in selectivity, favoring functionalization at a different position. acs.org
Radical Stability: The inclusion of nitrogen atoms in spiro[3.3]heptane systems was found to disfavor radical-induced ring-opening, which is an important consideration for synthetic applications. acs.org
These findings highlight that the spirocyclic framework is not merely a passive scaffold but an active participant that can be leveraged to achieve unique chemical transformations, expanding the accessible chemical space for drug discovery. nih.gov
Rearrangement Reactions within Azaspiro[4.5]decane Systems
The 8-azaspiro[4.5]decane skeleton, particularly its ketone derivative, can undergo several types of rearrangement reactions, which are powerful methods for altering the ring structure itself. These rearrangements often lead to the formation of new, more complex heterocyclic systems.
Beckmann Rearrangement: This classic reaction transforms an oxime into an amide. wikipedia.org The oxime of 8-azaspiro[4.5]decan-1-one, formed by reaction with hydroxylamine, can be treated with an acid catalyst (e.g., sulfuric acid, PCl₅) to induce rearrangement. chemistrysteps.com The reaction proceeds via migration of one of the alkyl groups anti-periplanar to the oxime's leaving group. wikipedia.org For this spirocyclic ketone, this results in a ring-expansion of the cyclopentane (B165970) ring, yielding a caprolactam-type derivative, specifically a 1,8-diazaspiro[5.5]undecan-2-one. This provides a route to a different class of spirocyclic scaffolds.
Schmidt Reaction: The Schmidt reaction offers a more direct route from a ketone to a lactam using hydrazoic acid (HN₃) under acidic conditions. wikipedia.org Treating 8-azaspiro[4.5]decan-1-one with HN₃ would also be expected to yield the same ring-expanded product, 1,8-diazaspiro[5.5]undecan-2-one. Intramolecular versions of the Schmidt reaction are particularly useful for synthesizing complex lactams in natural product synthesis. libretexts.org
Aza-Piancatelli Rearrangement: This rearrangement is a powerful method for constructing azaspirocycles. thieme-connect.com While not a rearrangement of a pre-existing azaspiro[4.5]decane, it is a key rearrangement to form such structures. The reaction involves the acid-catalyzed rearrangement of 2-furylcarbinols in the presence of an amine nucleophile. researchgate.net Intramolecular versions of this reaction, where the amine is tethered to the furylcarbinol, can efficiently generate azaspirocyclic scaffolds in a single, highly diastereoselective step. thieme-connect.comnih.gov
| Reaction | Starting Material | Key Reagent(s) | Product Type | Structural Change |
|---|---|---|---|---|
| Beckmann Rearrangement | 8-Azaspiro[4.5]decan-1-one oxime | Acid (e.g., H₂SO₄) | Lactam | Ring Expansion |
| Schmidt Reaction | 8-Azaspiro[4.5]decan-1-one | Hydrazoic Acid (HN₃) | Lactam | Ring Expansion |
| Aza-Piancatelli Rearrangement | Tethered 2-furylcarbinol-amine | Lewis/Brønsted Acid | Azaspirocycle | Spirocyclization |
Advanced Spectroscopic and Structural Characterization of 8 Azaspiro 4.5 Decan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. A detailed analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in 8-Azaspiro[4.5]decan-1-ol.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display a series of multiplets corresponding to the various protons in the spirocyclic system. The proton attached to the carbon bearing the hydroxyl group (C1-H) is expected to appear as a distinct multiplet in the downfield region, typically around 3.6-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons alpha to the nitrogen atom of the piperidine (B6355638) ring (C7-H and C9-H) would also exhibit a downfield shift, likely in the range of 2.5-3.0 ppm. The remaining methylene (B1212753) protons of the cyclopentane (B165970) and piperidine rings would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm. The proton of the hydroxyl group (-OH) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The N-H proton of the secondary amine is also expected to be a broad singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| C1-H | 3.6 - 4.0 | Multiplet |
| C7-H ₂, C9-H ₂ | 2.5 - 3.0 | Multiplets |
| Cyclopentane & Piperidine CH₂ | 1.2 - 2.0 | Overlapping Multiplets |
| NH | Variable | Broad Singlet |
| OH | Variable | Broad Singlet |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield non-quaternary carbon, with a chemical shift in the range of 65-75 ppm. The spiro carbon (C5), being a quaternary center, would likely appear as a weak signal around 40-50 ppm. The carbons adjacent to the nitrogen atom (C7 and C9) would be found in the region of 45-55 ppm. The remaining methylene carbons of the cyclopentane and piperidine rings would give rise to signals in the upfield region of the spectrum, typically between 20 and 40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C 1 | 65 - 75 |
| C 5 (Spiro Carbon) | 40 - 50 |
| C 7, C 9 | 45 - 55 |
| Other CH₂ | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and their attached carbons. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~70 ppm, confirming the C1-H assignment.
A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would provide information about longer-range (two- and three-bond) H-C correlations. For example, the C1-H proton would be expected to show correlations to the spiro carbon (C5) and other carbons in the cyclopentane ring, thereby confirming the placement of the hydroxyl group. Similarly, correlations between the protons on C7/C9 and the spiro carbon C5 would solidify the connectivity of the two rings.
Mass Spectrometry Techniques (e.g., LCMS, MALDI TOF)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₇NO), the expected exact mass would be approximately 155.1310 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 155 would be observed. The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol, leading to a significant peak at m/z 137. Cleavage of the rings, particularly alpha-cleavage adjacent to the nitrogen atom, would also be a characteristic fragmentation pathway, yielding stable iminium ions. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) would be suitable for the analysis of this compound, allowing for its separation from any impurities before mass analysis.
X-ray Crystallography for Absolute Configuration Determination
While NMR and mass spectrometry can elucidate the connectivity of a molecule, X-ray crystallography provides the unambiguous determination of its three-dimensional structure in the solid state, including the absolute configuration of stereocenters. For this compound, which contains a chiral center at C1 and a spirocyclic center at C5, obtaining a single crystal suitable for X-ray diffraction would be the definitive method to establish the relative and absolute stereochemistry. The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering a detailed geometric portrait of the molecule and revealing any conformational preferences and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, in the crystal lattice. To date, no public domain crystal structure of this compound has been reported.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. A medium intensity band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine may also be present, potentially overlapping with the O-H band. The C-H stretching vibrations of the sp³ hybridized carbons in the rings would appear as strong absorptions in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration for the secondary alcohol would be expected in the 1050-1150 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Computational Chemistry Investigations of 8 Azaspiro 4.5 Decan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comwikipedia.org This method is favored for its balance of accuracy and computational efficiency, making it possible to study medium-sized organic molecules in detail. fu-berlin.de For a molecule like 8-Azaspiro[4.5]decan-1-ol, a typical DFT calculation begins with geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms to find the ground-state structure. mdpi.comyoutube.com
The choice of the functional and the basis set are critical variables that significantly affect the results. mdpi.com In studies of organic molecules, hybrid functionals such as B3LYP (Becke's three-parameter functional with the Lee, Yang, and Parr correlation functional) are commonly employed. fu-berlin.de These are often paired with Pople-style basis sets like 6-31G(d) or more extensive sets such as 6-311+G(d,p) to provide a robust description of the electronic environment. fu-berlin.de
The output of a DFT calculation provides the total electronic energy, the distribution of electron density, and the energies and shapes of molecular orbitals. fu-berlin.de From these fundamental properties, other electronic descriptors like the dipole moment, polarizability, and electrostatic potential map can be derived, offering a comprehensive picture of the molecule's electronic character.
Table 1: Typical Parameters for a DFT Calculation This table is illustrative of a common setup for DFT calculations on an organic molecule like this compound.
| Parameter | Example Selection | Purpose |
| Method | DFT | To calculate the electronic structure based on electron density. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, known for its good performance with organic molecules. |
| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. This set includes diffuse functions (+) for non-covalently bonded systems and polarization functions (d,p) for improved accuracy. |
| Task | Geometry Optimization | To find the lowest energy (most stable) conformation of the molecule. |
| Solvation Model | PCM (Polarizable Continuum Model) | (Optional) To simulate the effects of a solvent on the molecule's properties. |
Prediction of Reactivity and Regioselectivity
DFT-based calculations are instrumental in predicting how and where a molecule is likely to react. By analyzing the electronic structure, chemists can identify sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule's nucleophilicity is determined by the energy and location of its HOMO. researchgate.net A higher energy HOMO indicates a greater willingness to donate electrons.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor, governing a molecule's electrophilicity. researchgate.net A lower energy LUMO suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. For this compound, mapping the electron density of the HOMO and LUMO would reveal the most probable sites for donation and acceptance of electrons, respectively.
To gain a more quantitative and site-specific understanding of reactivity, local reactivity descriptors are calculated.
Fukui Functions (f(r)) quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org This allows for the prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. substack.comnih.gov The functions are typically condensed to individual atomic sites, yielding "condensed Fukui indices". wikipedia.org There are three main types:
f+ : Predicts the site for nucleophilic attack (where an electron is added).
f- : Predicts the site for electrophilic attack (where an electron is removed). nih.govwikipedia.org
f0 : Predicts the site for radical attack. nih.govwikipedia.org
These indices are calculated from the differences in atomic partial charges between the neutral molecule and its anionic (N+1 electrons) and cationic (N-1 electrons) states. nih.govwikipedia.org The atom with the highest Fukui index value for a given type of attack is predicted to be the most reactive site. substack.com
Mulliken Population Analysis is a method used to estimate the partial atomic charges on the atoms within a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital model. uni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it provides a straightforward way to quantify the electron distribution. uni-muenchen.deq-chem.com Atoms with a significant negative charge are identified as potential nucleophilic centers, while those with a significant positive charge are potential electrophilic centers. Comparing the Mulliken charges across the this compound skeleton helps to map out the electrostatic potential and predict sites of interaction.
Conformational Analysis of Azaspiro[4.5]decanes
The three-dimensional structure of a molecule is critical to its function and reactivity. Azaspiro[4.5]decanes possess a rigid spirocyclic framework, but the constituent rings still have conformational flexibility. The cyclohexane (B81311) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The fused cyclopentane (B165970) ring is not planar and undergoes rapid interconversion between various envelope and twist conformations, a process known as pseudorotation.
Table 2: Illustrative Conformational Energy Data This table demonstrates how results from a DFT conformational analysis might be presented.
| Conformer of 8-Azaspiro[4.5]decane Ring | Relative Energy (kJ/mol) | Key Feature |
| Chair (Piperidine Ring) - Equatorial OH | 0.00 | Global Minimum (Most Stable) |
| Chair (Piperidine Ring) - Axial OH | 9.43 | Higher energy due to 1,3-diaxial interactions |
| Twist-Boat (Piperidine Ring) | 26.08 | Unstable intermediate |
| Boat (Piperidine Ring) | 30.83 | High-energy transition state |
Computational Modeling in Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in this process. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their measured biological activities.
For derivatives of this compound, QSAR can be used to predict the biological potency of new, unsynthesized analogs. The process involves:
Descriptor Calculation : For a set of known this compound derivatives with measured activity, various molecular descriptors are calculated using computational methods. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.
Model Generation : Statistical methods are used to build a model that links the descriptors to the activity.
Prediction : The validated model is then used to predict the activity of novel compounds based solely on their calculated descriptors, allowing chemists to prioritize the synthesis of the most promising candidates.
This approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with a high predicted probability of success. Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists, highlighting the utility of this core structure in developing therapeutic agents.
Applications in Structural Elucidation and Revision
Computational chemistry is a powerful ally to experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the definitive determination of molecular structures. When experimental data is ambiguous or could fit multiple possible isomers or conformers, computational methods can provide the deciding evidence.
One prominent technique involves the calculation of NMR chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the 1H and 13C NMR spectra for a proposed structure. By comparing the calculated spectrum with the experimental one, a structure can be confirmed or refuted. This method is particularly useful for complex stereochemistry, such as that in spirocyclic systems. For instance, if experimental NMR data for a derivative of this compound were available, one could calculate the expected chemical shifts for several low-energy conformers. The conformer whose calculated shifts best match the experimental data would be identified as the correct structure in solution. This combined experimental and computational approach provides a high degree of confidence in structural assignments and can be crucial for revising incorrectly assigned structures.
Structure Activity Relationship Sar Studies of 8 Azaspiro 4.5 Decan 1 Ol Derivatives
Methodologies for SAR Elucidation
The elucidation of the structure-activity relationships of 8-azaspiro[4.5]decan-1-ol derivatives involves a combination of computational and experimental techniques. These methodologies allow researchers to understand how structural modifications influence the biological activity of these compounds and to rationally design more potent and selective molecules.
One of the primary computational approaches is three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. This method involves the use of techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, in studies of analogous N-substituted spiropiperidines, these methods have been successfully employed to build predictive models that correlate the steric and electrostatic fields of the molecules with their biological activity. nih.gov These models generate 3D contour maps that highlight regions where modifications to the molecule are likely to enhance or diminish its activity, thus guiding the synthesis of new derivatives.
Molecular docking is another powerful computational tool used to predict the binding orientation of this compound derivatives within the active site of a biological target. By visualizing the interactions between the ligand and the receptor, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This understanding is critical for designing modifications that improve the compound's fit and, consequently, its potency.
Experimentally, the insights gained from computational studies are validated through the synthesis and biological evaluation of a series of analogs. Systematic modifications are made to the this compound core, including alterations to the substituents on the azaspirocyclic rings and changes to the functional groups. The biological activity of these new compounds is then assessed through in vitro and in vivo assays, and the results are used to refine the SAR models.
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents. Research into different classes of 8-azaspiro[4.5]decane analogs has provided valuable insights into these effects.
In a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, systematic modifications revealed that the introduction of specific substituents could confer preferential affinity for M1 over M2 receptors. nih.gov For example, the introduction of a 2-ethyl or a 3-methylene group led to compounds with improved selectivity. nih.gov Similarly, the conversion of the 3-keto group to a 3-dithioketal or a 3-oxime also resulted in enhanced M1 receptor preference. nih.gov
Another study focusing on 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for the sigma-1 (σ1) receptor demonstrated that different substituents on the nitrogen atom and other parts of the scaffold led to a range of binding affinities. nih.gov The affinity of these compounds for the σ1 receptor, expressed as the inhibition constant (Ki), varied from the sub-nanomolar to the low nanomolar range, highlighting the sensitivity of this target to structural changes.
Furthermore, in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), the systematic exploration of the spirocyclic scaffold led to the discovery of a highly potent derivative. nih.gov This lead compound exhibited excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, demonstrating the potential of this scaffold in kinase inhibition. nih.gov
The following table summarizes the impact of selected substituents on the biological activity of various 8-azaspiro[4.5]decane derivatives:
| Scaffold | Target | Substituent Modification | Biological Activity |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor | 2-ethyl, 3-methylene, 3-dithioketal, or 3-oxime | Preferential affinity for M1 over M2 receptors nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | Varied N-substituents | Ki values ranging from 0.47 to 12.1 nM nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | Optimized spirocyclic scaffold | IC50 values of 6 nM (TYK2) and 37 nM (JAK1) nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta-Opioid Receptor | Novel chemotype | Submicromolar potency nih.govnih.gov |
Influence of Stereochemistry on Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The spirocyclic nature of this scaffold creates a rigid three-dimensional structure with multiple stereocenters, and the spatial arrangement of substituents can have a profound impact on receptor binding and functional activity.
A clear example of the importance of stereochemistry is found in the study of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. nih.gov In this series, the optical resolution of two of the most active compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, revealed that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov This demonstrates that the biological target can differentiate between the enantiomers, with one being significantly more active than the other.
Furthermore, the absolute configuration of the more active enantiomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S through X-ray crystal structure analysis. nih.gov This level of stereochemical detail is invaluable for understanding the precise interactions with the receptor and for the design of more potent and stereospecific ligands. The eudismic ratios, which quantify the difference in pharmacological activity between enantiomers, were found to be low in terms of binding affinity for these compounds, suggesting that while both enantiomers may bind to the receptor, only one possesses the correct orientation to elicit a strong agonist response. nih.gov
The following table highlights the influence of stereochemistry on the activity of a selected 8-azaspiro[4.5]decane derivative:
| Compound | Isomer | Biological Activity | Absolute Configuration |
|---|---|---|---|
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (-)-isomer | Preferential M1 agonist activity nih.gov | S nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (+)-isomer | Lower M1 agonist activity | R |
Correlation between Conformational Preferences and Biological Responses
The rigid three-dimensional structure of the 8-azaspiro[4.5]decane scaffold is a key determinant of its biological activity. By restricting the conformational flexibility of the molecule, the spirocyclic system can pre-organize the pharmacophoric groups into a bioactive conformation, which can lead to a lower entropic penalty upon binding to a biological target and, consequently, higher affinity.
Computational methods, such as molecular dynamics (MD) simulations , are instrumental in exploring the conformational landscape of this compound derivatives and correlating these conformations with biological responses. nih.gov These simulations can reveal the preferred conformations of the molecule in solution and within the receptor's active site. By analyzing the conformational changes upon binding, researchers can gain insights into the induced-fit mechanisms and the specific conformations that are responsible for biological activity.
For example, in the study of N-substituted spiropiperidine analogues as nociceptin/orphanin FQ (NOP) receptor agonists, MD simulations were used to elucidate the probable binding modes of these agonists. nih.gov Such analyses can reveal the importance of specific torsional angles and the relative positioning of key functional groups for optimal receptor activation. The correlation of these computationally predicted low-energy conformations with the observed biological activities of a series of derivatives can then be used to build a comprehensive SAR model that incorporates conformational effects. This understanding is crucial for the rational design of new ligands with improved potency and selectivity.
Biological Activities and Molecular Mechanisms of 8 Azaspiro 4.5 Decan 1 Ol Analogues
Modulation of Receptor Systems
Analogues of 8-Azaspiro[4.5]decan-1-ol have demonstrated significant activity at various receptor systems, indicating their potential as modulators of critical signaling pathways in the central nervous system.
Muscarinic Receptor Agonism (e.g., M1 receptors)
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists. mdpi.com The compound 2,8-Dimethyl-1-oxa-8-azaspiro mdpi.commdpi.comdecan-3-one was developed by incorporating the tetrahydrofuran (B95107) ring of muscarone (B76360) into an 8-azaspiro[4.5]decane framework. mdpi.com While this initial compound showed potent but non-selective muscarinic activity, systematic modifications led to analogues with a preferential affinity for M1 receptors over M2 receptors. mdpi.com
Notably, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been identified as partial agonists for M1 muscarinic receptors, as evidenced by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. mdpi.com Further research into the stereochemistry of these compounds revealed that the M1 agonist activity is preferentially located in the (-)-isomers. mdpi.com The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, which is the same as that of muscarone. mdpi.com
| Compound Name | Receptor Target | Activity |
|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro mdpi.commdpi.comdecan-3-one | Muscarinic M1/M2 | Potent, non-selective agonist |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 | Partial agonist, preferential affinity |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 | Partial agonist, preferential affinity |
Sigma Receptor Ligand Activity (e.g., σ1 receptors)
Several 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and assessed for their activity as selective σ1 receptor ligands. mdpi.comnih.gov These ligands have demonstrated nanomolar affinity for σ1 receptors and a moderate to high degree of selectivity over σ2 receptors. mdpi.comnih.gov
One notable compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. mdpi.com This compound also showed significant selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine (B1216132) transporter (1404-fold). mdpi.com The development of such selective ligands is crucial for their potential use as imaging agents for σ1 receptors in conditions like cancer, where these receptors are often highly expressed. mdpi.comnih.gov
| Compound Name | Receptor Target | Binding Affinity (Ki) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 1-oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.47 - 12.1 nM | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 nM | 30 |
Serotonin (B10506) Receptor Ligand Activity (e.g., 5-HT1A receptors)
Analogues of 8-Azaspiro[4.5]decane have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A subtype. A synthesized analogue of buspirone (B1668070), 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was found to be an equipotent 5-HT1A ligand when compared to buspirone itself. grafiati.com This suggests that the bulky cycloimide moiety and the basic nitrogen atom are key for the interaction with the 5-HT1A receptor, rather than the 2-pyrimidinyl group present in buspirone. grafiati.com
Furthermore, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been identified as potent 5-HT1A ligands. uomus.edu.iq The potency of these ligands was found to be influenced by the length of the alkyl spacer and the nature of the cycloalkyl ring. uomus.edu.iq Specifically, derivatives containing a cyclohexane (B81311) moiety in the 3-position of the pyrrolidine-2,5-dione ring and an ethylene (B1197577) spacer showed high affinity, with Ki values in the low nanomolar range (2.7 - 5.1 nM). uomus.edu.iq Functional studies revealed that these compounds can act as agonists at both presynaptic and postsynaptic 5-HT1A receptors. uomus.edu.iq
| Compound Class | Key Structural Features | Receptor Target | Binding Affinity (Ki) |
|---|---|---|---|
| 8-Azaspiro[4.5]decane-7,9-dione analogue of buspirone | Bulky cycloimide moiety | 5-HT1A | Equipotent to buspirone |
| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones | Cyclohexane ring, ethylene spacer | 5-HT1A | 2.7 - 5.1 nM |
Nicotinic Acetylcholine Receptor Agonism
Enzyme Inhibition Profiles
In addition to receptor modulation, certain analogues of this compound have been identified as inhibitors of specific enzymes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising lead for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). In a study aimed at discovering novel FAAH inhibitors, this spirocyclic core was highlighted for its superior potency. Lead compounds from this series demonstrated FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹. This indicates a strong potential for these compounds to be further optimized into effective FAAH inhibitors.
| Compound Scaffold | Enzyme Target | Potency (k(inact)/K(i)) |
|---|---|---|
| 1-oxa-8-azaspiro[4.5]decane | FAAH | >1500 M⁻¹s⁻¹ |
Protein-Tyrosine Phosphatase (PTPN11/SHP2) Inhibition
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of cell signaling pathways, including the RAS/MAPK pathway. Its role as a proto-oncoprotein has made it an attractive target for cancer therapy. Researchers have identified 8-azaspiro[4.5]decane analogues as potent allosteric inhibitors of SHP2, which stabilize the enzyme in an auto-inhibited conformation.
One notable compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one, was characterized as a potent SHP2 allosteric inhibitor through structure-based design. X-ray crystallography studies revealed that this molecule binds to the allosteric pocket of SHP2. A comparative analysis with a less active analogue showed that the more potent compound forms a greater number of polar contacts within the binding site, providing key insights into the structure-activity relationship (SAR) for this class of inhibitors.
| Compound Name | Target | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one | PTPN11/SHP2 | Data not specified | Allosteric Inhibition |
HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for viral maturation. Inhibition of this enzyme renders the resulting viral particles non-infectious. Despite extensive research into various chemical scaffolds as HIV-1 protease inhibitors, a review of available scientific literature indicates that analogues of this compound have not been specifically investigated or reported as inhibitors of this enzyme.
Metalloprotease Activity Modulation
Metalloproteinases are a broad family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. Dysregulation of their activity is implicated in numerous pathologies, including cancer and inflammatory diseases. While various inhibitor scaffolds have been developed to target these enzymes, there is currently no specific research in the available literature detailing the modulation of metalloproteinase activity by this compound analogues.
Broader Biological Spectrum
Antimicrobial Properties
The search for novel antimicrobial agents is a critical area of pharmaceutical research. In this context, the antibacterial potential of 8-azaspiro[4.5]decane derivatives has been explored. A study focusing on a series of 2,8-diazaspiro[4.5]decan-1-one derivatives found that these compounds exhibited minimal antibacterial potency. nih.gov The evaluation was conducted against a panel of selected bacterial strains, including three Gram-positive and three Gram-negative bacteria, where the compounds showed little to no significant activity. nih.gov
Antifungal Activities
In contrast to their limited antibacterial action, certain 8-azaspiro[4.5]decane analogues have demonstrated significant antifungal properties. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were screened for their in vitro antifungal activity and showed promising results against pathogenic fungi. nih.gov
The primary molecular mechanism for this antifungal activity was identified as the inhibition of chitin (B13524) synthase (CHS), an essential enzyme for the integrity of the fungal cell wall that is absent in humans, making it an attractive therapeutic target. nih.gov Several compounds in the series exhibited moderate to excellent potency against CHS, with IC50 values in the micromolar range. For instance, compounds 4e and 4j from the study showed excellent inhibition with IC50 values of 0.13 mM and 0.12 mM, respectively, comparable to the positive control, polyoxin (B77205) B (IC50 = 0.08 mM). nih.gov
This enzymatic inhibition translated to potent antifungal activity. Compound 4d was particularly effective against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L, which was superior to both fluconazole (B54011) (0.104 mmol/L) and polyoxin B (0.129 mmol/L). nih.gov Additionally, compounds 4j and 4r showed notable activity against Aspergillus fumigatus, with an MIC value of 0.08 mmol/L. nih.gov These findings highlight the potential of the 2,8-diazaspiro[4.5]decan-1-one scaffold for the development of novel antifungal agents targeting chitin synthesis. nih.gov
| Compound | Fungal Strain | Activity (MIC in mmol/L) | Chitin Synthase Inhibition (IC50 in mM) |
|---|---|---|---|
| Compound 4d | Candida albicans | 0.04 | Not Specified |
| Compound 4j | Aspergillus fumigatus | 0.08 | 0.12 |
| Compound 4r | Aspergillus fumigatus | 0.08 | Not Specified |
| Compound 4e | Not Specified | Not Specified | 0.13 |
| Fluconazole (Control) | Candida albicans | 0.104 | N/A |
| Polyoxin B (Control) | Candida albicans | 0.129 | 0.08 |
Anticancer Activity Mechanisms (in vitro models)
The 8-azaspiro[4.5]decane framework is also present in compounds with significant anticancer activity. One such analogue, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (also known as Atiprimod), has been shown to inhibit the growth of human multiple myeloma (MM) cells in vitro. nih.govnih.gov
The anticancer effect of this compound is mediated through the induction of apoptosis. nih.govnih.gov Studies on MM cell lines, including both drug-sensitive and drug-resistant variants, demonstrated that the compound triggers caspase-mediated programmed cell death. nih.govnih.gov The IC50 values for growth inhibition in MM cell lines were reported to be between 0.6 to 1 µM, and between 1.25 to 5 µM in patient-derived MM cells. nih.gov
The molecular mechanism underlying this pro-apoptotic activity involves the disruption of key survival signaling pathways. The compound was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the serine/threonine kinase Akt, both of which are crucial for MM cell survival and proliferation. nih.gov Furthermore, it inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, which are central components of another pro-survival pathway. nih.gov By blocking these signaling cascades, the azaspiro analogue effectively induces apoptosis in cancer cells.
| Compound Name | Cell Line | Activity (IC50 in µM) | Mechanism of Action |
|---|---|---|---|
| N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Atiprimod) | Multiple Myeloma (MM) cell lines | 0.6 - 1.0 | Induction of caspase-mediated apoptosis; Inhibition of STAT3 and Akt phosphorylation |
| N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Atiprimod) | Patient-derived MM cells | 1.25 - 5.0 | Induction of caspase-mediated apoptosis; Inhibition of STAT3 and Akt phosphorylation |
Immunomodulatory Effects
Analogues of the 8-azaspiro[4.5]decane scaffold have demonstrated notable immunomodulatory and anti-inflammatory properties in various preclinical studies. These activities are often attributed to the inhibition of key signaling pathways and the production of pro-inflammatory cytokines.
One prominent example is Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), a cationic amphiphilic compound that has shown significant anti-inflammatory effects in animal models of arthritis and multiple sclerosis. nih.govresearchgate.net The immunomodulatory action of Atiprimod is, at least in part, due to its ability to significantly inhibit the production of interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation. nih.govresearchgate.net Further mechanistic studies have revealed that Atiprimod can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt, which are crucial downstream targets of IL-6 signaling. nih.gov Additionally, it has been observed to block the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby interfering with the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov
In a different chemical series, a 2,8-diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov This compound exhibited more potent anti-inflammatory efficacy than the established JAK inhibitor tofacitinib (B832) in a preclinical model of acute ulcerative colitis. nih.gov The anti-inflammatory effect of this analogue was mediated by regulating the expression of genes under the control of TYK2/JAK1 and by modulating the formation of T helper cell subsets, including Th1, Th2, and Th17 cells. nih.gov
Furthermore, another class of related compounds, the 6,9-diazaspiro- researchgate.netmdpi.comdecane-8,10-diones, has been investigated for its anti-inflammatory potential. These derivatives were shown to possess anti-inflammatory activity in preclinical models of carrageenan- and histamine-induced inflammation. researchgate.net
The following table summarizes the immunomodulatory effects of selected 8-azaspiro[4.5]decane analogues.
| Compound Class/Name | Target/Mechanism | Preclinical Model(s) | Key Immunomodulatory Effects |
| Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) | Inhibition of IL-6 production; Inhibition of STAT3 and Akt phosphorylation; Inhibition of NF-κB signaling. nih.govresearchgate.net | Rat models of arthritis and multiple sclerosis. nih.govresearchgate.net | Significant inhibition of inflammation; Reduced IL-6 levels. nih.govresearchgate.net |
| 2,8-diazaspiro[4.5]decan-1-one derivative | Dual TYK2/JAK1 inhibitor. nih.gov | Acute ulcerative colitis model. nih.gov | Potent anti-inflammatory efficacy; Regulation of Th1, Th2, and Th17 cell formation. nih.gov |
| 6,9-diazaspiro- researchgate.netmdpi.comdecane-8,10-diones | Not specified. researchgate.net | Carrageenan- and histamine-induced inflammation. researchgate.net | Demonstrated anti-inflammatory activity. researchgate.net |
Antiamnesic Activity in Preclinical Models
A series of 1-oxa-8-azaspiro[4.5]decane analogues have been synthesized and evaluated as M1 muscarinic agonists for their potential in treating the symptoms of dementia of the Alzheimer's type. nih.gov These compounds were assessed for their ability to ameliorate scopolamine-induced memory impairment in rat passive avoidance tasks, a widely used preclinical model for evaluating antiamnesic activity. nih.gov
Several of these analogues demonstrated potent antiamnesic effects. Notably, the 2-ethyl analogue, the 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue were found to have a preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov This receptor selectivity is considered advantageous, as it may separate the desired cognitive-enhancing effects from the cholinergic side effects associated with non-selective muscarinic agonists. nih.gov The antiamnesic activity of these compounds was shown to be significant and occurred at doses that did not induce hypothermia, a common side effect used as an index of cholinergic adverse effects. nih.gov
The mechanism of action for the antiamnesic effects of these 1-oxa-8-azaspiro[4.5]decane analogues is linked to their activity as M1 muscarinic agonists. Two of the most promising compounds, the 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors. nih.gov
The table below details the findings on the antiamnesic activity of specific 1-oxa-8-azaspiro[4.5]decane analogues.
| Analogue Type | Preclinical Model | Key Findings |
| 2-Ethyl analogue | Scopolamine-induced impairment in rat passive avoidance tasks. nih.gov | Exhibited potent antiamnesic activity; Showed preferential affinity for M1 over M2 receptors; Stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial M1 agonist activity. nih.gov |
| 3-Methylene analogue | Scopolamine-induced impairment in rat passive avoidance tasks. nih.gov | Exhibited potent antiamnesic activity; Showed preferential affinity for M1 over M2 receptors; Stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial M1 agonist activity. nih.gov |
| 3-Dithioketal analogues | Scopolamine-induced impairment in rat passive avoidance tasks. nih.gov | Exhibited potent antiamnesic activity; Showed preferential affinity for M1 over M2 receptors. nih.gov |
| 3-Oxime analogue | Scopolamine-induced impairment in rat passive avoidance tasks. nih.gov | Exhibited potent antiamnesic activity; Showed preferential affinity for M1 over M2 receptors. nih.gov |
Applications of 8 Azaspiro 4.5 Decan 1 Ol and Its Scaffold Beyond Direct Therapeutics
Building Blocks in Complex Organic Molecule Synthesis
The azaspiro[4.5]decane framework serves as a valuable building block, or intermediate, in the construction of more complex molecular architectures. mdpi.com Organic chemists utilize such scaffolds as starting points for synthesizing intricate molecules due to their defined stereochemistry and versatile functionalization points. The synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, for example, uses a spirocyclic scaffold as a key intermediate, highlighting the utility of these structures in creating compounds of high interest to medicinal chemists. mdpi.com The presence of the 8-azaspiro[4.5]decane motif in numerous bioactive compounds underscores its importance as a foundational element for accessing novel chemical entities. researchgate.net Its rigid structure provides a predictable and stable core upon which further chemical complexity can be built.
Development of Novel Materials (e.g., Polymers, Dyes)
While the application of the 8-azaspiro[4.5]decane scaffold in the development of common polymers and dyes is not extensively documented, its derivatives have found use in specialized material synthesis. One notable example is the use of 1,4-Dioxa-8-azaspiro[4.5]decane in the synthesis of spirocyclotriphosphazenes. sigmaaldrich.com Phosphazene polymers are a class of inorganic-organic polymers known for their unique properties, including thermal stability and biocompatibility. The incorporation of a spirocyclic amine like the azaspirodecane derivative can influence the polymer's physical and chemical properties.
Generally, heterocyclic compounds are incorporated into dye structures to modify their color, solubility, and binding affinity to fabrics. nih.gov Azo dyes, which constitute a major class of synthetic colorants, are often synthesized by coupling a diazonium salt with an electron-rich heterocyclic compound. nih.govekb.eg Although specific examples using the 8-azaspiro[4.5]decane scaffold are not prominent, its structural features present potential for creating novel dyes with unique chromophoric systems.
Role as Chiral Ligands and Catalysts in Asymmetric Synthesis
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. Chiral spirocyclic structures are highly valued as ligand scaffolds due to their rigid conformation and well-defined three-dimensional geometry, which can create an effective asymmetric environment for chirality induction during a chemical reaction.
The enantioselective synthesis of spirocycles is a significant goal for organic chemists because their unique 3D properties are present in many natural products. Although the specific use of 8-azaspiro[4.5]decan-1-ol as a chiral ligand is not widely reported, the broader class of chiral spiro ligands has demonstrated immense potential and efficacy in asymmetric transformations. The inherent chirality and rigidity of the azaspiro[4.5]decane skeleton make it a promising platform for designing novel ligands and organocatalysts for use in stereoselective synthesis.
Precursors for Radioligands in Molecular Imaging (e.g., PET)
A significant application of the 8-azaspiro[4.5]decane scaffold is in the development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study and visualization of biological processes in vivo, requiring highly specific molecules labeled with a positron-emitting radionuclide, such as Fluorine-18.
Derivatives of the 8-azaspiro[4.5]decane core have been successfully developed as precursors for PET radioligands targeting sigma-1 (σ₁) receptors, which are implicated in various neurological disorders. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ₁ receptor ligands. One promising compound was selected for radiolabeling with ¹⁸F. mdpi.com The resulting radioligand, [¹⁸F]8, was prepared with high radiochemical purity (>99%) and demonstrated high initial brain uptake in mice. mdpi.com Similarly, an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a potent σ₁ receptor radioligand for tumor imaging. researchgate.netnih.gov This radiotracer showed high accumulation in human carcinoma and melanoma models, which could be significantly reduced by blocking with a known σ₁ antagonist, indicating specific binding. researchgate.netnih.gov
| Compound Type | Radiolabel | Target | Radiochemical Yield | Radiochemical Purity | Molar Activity (GBq/μmol) | Key Finding |
|---|---|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivative | ¹⁸F | Sigma-1 (σ₁) Receptor | 12-35% | >99% | 94 - 121 | Demonstrated high accumulation in σ₁ receptor-rich brain areas. mdpi.com |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivative | ¹⁸F | Sigma-1 (σ₁) Receptor | Not specified | >95% | 25 - 45 | Showed high accumulation in tumor xenograft models, useful for cancer imaging. researchgate.netnih.gov |
Scaffold for Analogue Design in Drug Discovery Programs
In drug discovery, a "scaffold" refers to the core structure of a molecule that is systematically modified to create a library of related compounds, or analogues. This process allows researchers to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. The 8-azaspiro[4.5]decane skeleton is an excellent example of a privileged scaffold used in such programs.
Its rigid structure provides a fixed orientation for substituents, allowing for a more precise probing of the ligand's interaction with its biological target. Researchers have synthesized and evaluated series of 1-oxa-8-azaspiro[4.5]decane derivatives to develop selective ligands for the sigma-1 receptor, with all tested ligands showing nanomolar affinity. mdpi.com This systematic modification of the core scaffold is a classic example of its use in analogue design to identify lead compounds for further development. mdpi.com These findings suggest that compounds based on this scaffold could be further modified to develop potential brain imaging agents. mdpi.com
| Scaffold Derivative | Biological Target | Goal of Analogue Program | Affinity Range (Ki) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | Develop selective ligands for potential CNS imaging and therapeutics. | 0.47 - 12.1 nM |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | Develop radioligands with low lipophilicity for tumor imaging. | 5.4 ± 0.4 nM |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 8-Azaspiro[4.5]decan-1-ol, and how can reaction conditions be fine-tuned?
- Methodology :
- Nucleophilic Substitution : Use NaH as a base in THF to methylate hydroxyl groups in spirocyclic precursors (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) with CH₃I. Reflux for 12 hours to achieve high yields (~70%) .
- Protection/Deprotection : Employ ketals (e.g., 1,4-dioxaspiro frameworks) to stabilize reactive intermediates, followed by acid hydrolysis to unmask functional groups .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess CH₃I) and solvent polarity to minimize side products.
Q. How can the puckered conformation of this compound be quantified using crystallographic data?
- Methodology :
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates to describe non-planar ring distortions. For spiro systems, define a mean plane and measure z-displacements .
- SHELXL Refinement : Use SHELX programs to refine X-ray data, applying constraints for bond lengths and angles. Validate with R-factors (<5% for high-resolution data) .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Guidelines :
- PPE : Wear nitrile gloves and chemical-resistant lab coats. Avoid skin/eye contact due to acute toxicity (oral LD₅₀: Category 4) and irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of aerosols. Store away from oxidizers and acids to avoid incompatibility reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkylation) of this compound impact 5-HT₁A receptor binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) and assay binding using radiolabeled ligands (e.g., [³H]-8-OH-DPAT). Compare IC₅₀ values to parent compound .
- Computational Docking : Model interactions with receptor active sites (e.g., hydrogen bonding with Ser³⁹⁵ in 5-HT₁A) using MOE or AutoDock .
Q. What analytical techniques are most effective for assessing the purity of this compound in complex matrices?
- Methodology :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor [M+H]⁺ ions (e.g., m/z 210.1494) .
- ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., spirocyclic CH at δ 2.54 ppm) and carbons (e.g., ketone C=O at δ 107.3 ppm) .
Q. How can stability issues (e.g., hydrolytic degradation) of this compound be mitigated during storage?
- Methodology :
- Forced Degradation Studies : Expose samples to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Identify hydrolytic cleavage sites (e.g., lactam ring opening) .
- Formulation : Use lyophilization or inert atmospheres (N₂) to reduce moisture exposure. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .
Contradictions and Limitations
- SHELX vs. Modern Software : While SHELX remains robust for small-molecule refinement, newer tools (e.g., PHENIX) offer enhanced automation but require validation against SHELX benchmarks .
- Toxicity Data Gaps : Acute toxicity classifications for this compound are inferred from structurally related compounds; dedicated studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
